molecular formula C16H16O4 B13615708 3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid

3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid

Cat. No.: B13615708
M. Wt: 272.29 g/mol
InChI Key: WBRBRVXUCNJEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(benzyloxy)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone or aldehyde to form an intermediate.

    Reduction: The intermediate is then reduced to form the desired hydroxypropanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxypropanoic acid moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)phenylboronic acid
  • 3-(Benzyloxy)phenylacrylic acid
  • 3-(Benzyloxy)phenylpropionic acid

Uniqueness

3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-hydroxy-3-(3-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H16O4/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11H2,(H,18,19)

InChI Key

WBRBRVXUCNJEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.